Technical Guide: Biosynthesis and Regulation of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants
Technical Guide: Biosynthesis and Regulation of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants
[1]
Executive Summary
1-Aminocyclopropane-1-carboxylic acid (ACC) is a non-proteinogenic amino acid acting as the direct, rate-limiting precursor to ethylene, a potent gaseous phytohormone.[1][2][3][4][5][6] For researchers in plant physiology and agrochemical development, ACC represents a critical metabolic checkpoint. Its synthesis is governed by the Yang Cycle (Methionine Cycle), a system designed to sustain high rates of ethylene production without depleting the cellular sulfur pool.[5]
This guide dissects the molecular architecture of the ACC pathway, the post-translational gating of ACC Synthase (ACS), and the oxidative stoichiometry of ACC Oxidase (ACO). It further provides validated protocols for LC-MS/MS quantification and enzyme inhibition, tailored for high-precision metabolic engineering.
The Yang Cycle: Metabolic Architecture
The synthesis of ACC does not occur in isolation; it is embedded within the Yang Cycle to ensure sulfur recycling. Since methionine is energetically expensive to synthesize, plants recycle the methylthio group released during ACC formation back into methionine.
The Stoichiometric Pathway
-
Activation: L-Methionine is adenylated by SAM Synthetase (SAMS) to form S-Adenosyl-L-methionine (SAM).
-
Committed Step: ACC Synthase (ACS) cleaves SAM into ACC and 5'-Methylthioadenosine (MTA).[7][8][9][10] This is the rate-limiting step.
-
Oxidation: ACC Oxidase (ACO) oxidizes ACC to Ethylene, CO₂, and HCN.[3][11][12]
-
Recycling: MTA is hydrolyzed and processed through a series of steps (MTA
MTR KMTB Methionine) to regenerate the precursor.
Pathway Visualization
The following diagram illustrates the cyclic flow of carbon and sulfur, highlighting the critical conversion of SAM to ACC.
Figure 1: The Yang Cycle.[7][1][5][8][9] Red path indicates the rate-limiting conversion of SAM to ACC. Dashed lines represent the multi-step sulfur recycling pathway.
The Rate-Limiting Checkpoint: ACC Synthase (ACS)
ACS (EC 4.4.1.[8]14) is a Pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8] It is the primary target for regulation because it has an exceptionally short half-life in vivo.
Mechanism of Regulation
ACS protein levels are controlled by the Ubiquitin-26S Proteasome System (UPS). This prevents runaway ethylene production which causes senescence.
-
Type-1 ACS: Regulated by phosphorylation at the C-terminus (MAPK pathways). Phosphorylation stabilizes the protein.
-
Type-2 ACS: Regulated by ETO1 (ETHYLENE OVERPRODUCER 1), a substrate-specific E3 ligase adapter.[6][13] ETO1 targets non-phosphorylated Type-2 ACS for degradation.
-
Type-3 ACS: Truncated C-terminus; regulation is less understood but involves degradation.[6]
ACS Turnover Logic
Figure 2: Post-translational regulation of Type-2 ACS. Phosphorylation protects ACS from ETO1-mediated degradation.
Downstream Oxidation: ACC Oxidase (ACO)
ACO (EC 1.14.17.4) was historically difficult to characterize because it requires specific cofactors often lost during purification. Unlike ACS, ACO is generally constitutive but can be induced during fruit ripening.
Reaction Stoichiometry
The reaction is a two-electron oxidation requiring:
-
Substrate: ACC
-
By-products: HCN (Cyanide) and CO₂.
Equation:
Note: The HCN produced is detoxified by
Experimental Methodologies
For drug development and phenotyping, accurate quantification of ACC is superior to measuring ethylene gas, as it reflects the exact metabolic potential of the tissue.
Protocol: LC-MS/MS Quantification of ACC
This is the gold standard, replacing the older Lizada-Yang chemical oxidation method which is prone to interference.
Materials:
-
Extraction Solvent: 80% Methanol (acidified with 0.1% Formic Acid).
-
Internal Standard (IS):
-ACC (Deuterated ACC). -
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column (ACC is highly polar).
Workflow:
-
Harvest: Flash freeze plant tissue (50–100 mg) in liquid nitrogen immediately to stop ACS turnover.
-
Homogenization: Grind tissue to fine powder. Add 500 µL Extraction Solvent spiked with 10 pmol
-ACC. -
Extraction: Vortex vigorously (10 min, 4°C). Centrifuge at 14,000 x g for 15 min.
-
Supernatant Prep: Collect supernatant. (Optional: Pass through an MCX SPE cartridge if lipids are high).
-
LC-MS/MS Analysis:
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Endogenous ACC: m/z 102
56 (Quantifier), 102 84 (Qualifier). -
IS (
-ACC): m/z 106 60.
-
-
Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile. Isocratic or shallow gradient high in organic phase.
-
In Vitro ACS Activity Assay
Used to screen for ACS inhibitors (e.g., library screening).
-
Incubation: Mix protein extract with 50 µM SAM and 10 µM PLP in 100 mM HEPES (pH 8.5). Incubate at 30°C for 30 min.
-
Stop: Add 10 mM HgCl₂ (stops reaction).
-
Detection: Since ACC is the product, use the Lizada-Yang reaction for high-throughput readout:
Pharmacological & Genetic Modulation
Inhibiting this pathway is a primary strategy for extending shelf-life (e.g., floral preservatives, fruit storage).
Inhibitor Profile
| Target Enzyme | Inhibitor | Mechanism of Action | Application Note |
| ACS | AVG (Aminoethoxyvinylglycine) | Competitive inhibitor; binds PLP site. | Gold standard for blocking ethylene biosynthesis. |
| ACS | AOA (Aminooxyacetic acid) | PLP antagonist (general transaminase inhibitor). | Less specific than AVG; toxic to some tissues. |
| ACO | AIB (Aminoisobutyric acid) | Structural analog of ACC. | Competitive inhibitor of ACO. |
| ACO | Cobalt Ions ( | Competes with | Common in cut-flower preservatives. |
Genetic Targets
-
Knockout ACS: Lethal in some backgrounds if all isoforms are removed; usually targeted silencing of ACS2 or ACS6 (stress-inducible isoforms) is preferred.
-
Overexpress ETO1: Enhances degradation of ACS, resulting in "ethylene-insensitive-like" phenotypes (delayed ripening).
References
-
Yang, S. F., & Hoffman, N. E. (1984). Ethylene biosynthesis and its regulation in higher plants.[7] Annual Review of Plant Physiology, 35(1), 155-189. Link
-
Chae, H. S., Faure, F., & Kieber, J. J. (2003). The eto1 mutation in Arabidopsis thaliana identifies a novel protein involved in regulation of ethylene biosynthesis.[6] The Plant Cell, 15(3), 545-559. Link
-
Zhang, Z., Ren, J. S., Clifton, I. J., & Schofield, C. J. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase—the ethylene-forming enzyme. Chemistry & Biology, 11(10), 1383-1394. Link
-
Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene![14] Frontiers in Plant Science, 5, 640. Link
-
Lizada, M. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry, 100(1), 140-145. Link
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